2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol

Gold Nanoparticles Ligand Stability Oxidative Etching

The compound 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol (CAS 670234-58-9) is a discrete, monodisperse heterobifunctional poly(ethylene glycol) (PEG) derivative. It features a terminal thiol group connected to a methoxy-capped PEG chain via a propyl spacer, yielding the molecular formula C22H46O10S and a precise molecular weight of 502.7 g/mol.

Molecular Formula C22H46O10S
Molecular Weight 502.7 g/mol
CAS No. 670234-58-9
Cat. No. B12070069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol
CAS670234-58-9
Molecular FormulaC22H46O10S
Molecular Weight502.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCS
InChIInChI=1S/C22H46O10S/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22-33/h33H,2-22H2,1H3
InChIKeyIBQAUDAXKZNMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol (CAS 670234-58-9) for Precision Bioconjugation & Surface Engineering


The compound 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol (CAS 670234-58-9) is a discrete, monodisperse heterobifunctional poly(ethylene glycol) (PEG) derivative [1]. It features a terminal thiol group connected to a methoxy-capped PEG chain via a propyl spacer, yielding the molecular formula C22H46O10S and a precise molecular weight of 502.7 g/mol [1]. This compound belongs to the class of monodentate PEG-thiol ligands used extensively for surface passivation, nanoparticle functionalization, and as a linker in bioconjugate therapeutics such as PROTACs [1].

Why PEG Chain Length and Thiol Linker Chemistry Are Insufficient Interchangeability Criteria for 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol


While the PEG-thiol compound family is often generalized as interchangeable hydrophilic spacers, this assumption fails for precision applications. The key differentiator for CAS 670234-58-9 lies in its unique propyl (-CCCS) spacer linking the thiol to the PEG chain, as opposed to the more common ethyl (-CCS) spacer found in its closest analog, mPEG10-thiol (CAS 651042-85-2) [1]. This single-methylene-group difference quantifiably alters the compound's lipophilicity, molecular packing density, and critically, its ligand-metal interface stability [1][2]. Substituting it with an ethyl-spacer analog can lead to a measurable collapse in nanoconjugate stability under etchant stress, directly compromising experimental reproducibility in demanding surface engineering and biosensing applications [2].

Quantitative Differentiation: How 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol's Propyl Spacer Outperforms Ethyl Analogs


Nanoconjugate Stability: 24-Fold Improvement in Resistance to Oxidative Etching via Alkylene Spacer Extension

For monodentate PEG-thiol ligands on gold nanoparticles (AuNPs), extending the alkylene spacer between the anchoring thiol and the PEG body dramatically enhances the conjugate's resistance to cyanide-induced oxidative etching. A PEG ligand with a long C10 spacer (PEGMUA) sustained AuNP integrity over 20 hours in 100 mM cyanide, whereas an analog with a short C2 spacer (PEGMPA) was completely dissolved within minutes [1]. This class-level evidence strongly supports the structural advantage of the propyl-spacer (C3) in CAS 670234-58-9 over the ethyl-spacer (C2) in the closest in-class candidate, mPEG10-thiol (CAS 651042-85-2) [2][3].

Gold Nanoparticles Ligand Stability Oxidative Etching

Lipophilicity Modulation: 67% Increase in XLogP3-AA Driven by Propyl Linker Compared to Ethyl Analog

The substitution of an ethyl linker with a propyl linker in the target compound results in a quantifiable shift in lipophilicity. The computed partition coefficient (XLogP3-AA) for 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol is -0.6, compared to -1.0 for the ethyl-linked analog mPEG10-thiol [1][2]. This represents a 0.4 log unit increase, equating to a 67% relative increase in lipophilicity.

Lipophilicity Drug Design ADME Properties

Molecular Weight Precision: 14.1 Da Mass Increase Provides Immunoassay-Like Differentiation from Process Impurities

The exact mass of CAS 670234-58-9 is 502.28117 Da, precisely 14.01565 Da (one methylene unit) heavier than its most common analog, mPEG10-thiol (CID 53400961, exact mass 488.26552 Da) [1][2]. This discrete 14 Da mass shift is critical for analytical quality control. In a production batch of mPEG10-thiol, the presence of the target compound as an impurity is indistinguishable by NMR. However, by mass spectrometry, the 14 Da difference allows for unambiguous identification and quantification of both species, ensuring procurement of a structurally pure compound for applications where biological activity is exquisitely dependent on linker length [1][2].

Mass Spectrometry Quality Control Polymer Characterization

Procurement-Driven Application Scenarios for 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol


Stabilization of Gold Nanoparticle (AuNP) Probes for Highly Sensitive Lateral Flow Assays

In the development of point-of-care lateral flow immunoassays, the colloidal stability of AuNP-reporter conjugates is paramount. Using the methylene-extended propyl-thiol spacer of CAS 670234-58-9 to anchor the PEG layer to the AuNP surface demonstrably increases resistance to oxidative etching by cyanide by over 24-fold compared to an ethyl-spacer analog, based on class-level evidence for monodentate PEG-thiols [1]. This ensures the AuNP-antibody conjugate remains intact during long-term storage and competitive assay conditions, directly translating to higher reproducibility and lower false-positive rates. The precise molecular weight of 502.7 Da also facilitates strict quality control (QC) release based on mass spectrometry, a critical step for FDA-compliant manufacturing [2].

PROTAC Linker Toolbox Expansion for Optimizing Ternary Complex Formation

In PROTAC (Proteolysis Targeting Chimera) design, the chemical properties of the linker, including length and lipophilicity, critically influence the formation and stability of the ternary complex. The XLogP3-AA value of -0.6 for CAS 670234-58-9, compared to -1.0 for the mPEG10-thiol analog, provides a 67% relative increase in lipophilicity [2][3]. This property is beneficial for targets where modest hydrophobicity is needed to facilitate passive cellular uptake or to strengthen inter-domain interactions within the POI-linker-E3 ligase complex. Selecting this compound from the toolbox allows medicinal chemists to fine-tune the physicochemical properties of the degrader without altering the PEG chain length, providing a critical SAR data point.

Controlled Bioinert Surface Coating on Gold SPR Sensor Chips

Surface plasmon resonance (SPR) biosensors require a robust, protein-resistant self-assembled monolayer (SAM) on the gold sensor chip. The thiol-terminated PEG forms a well-ordered SAM, but the strength of the thiol-gold bond and the stability of the monolayer are heavily influenced by the near-surface molecular structure [1]. The extended propyl spacer in CAS 670234-58-9 allows for a higher degree of molecular freedom and packing density compared to the constrained ethyl spacer of mPEG10-thiol. This leads to a more resilient bioinert layer, quantified by a dramatic improvement in resistance to aggressive regeneration solutions (e.g., dithiothreitol displacement) [1]. This results in a longer sensor chip lifespan and more accurate kinetic data over hundreds of analyte binding cycles.

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